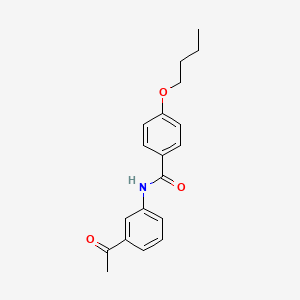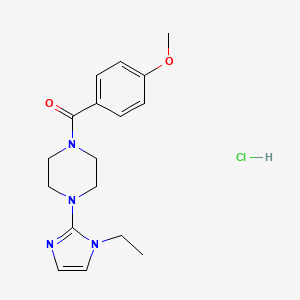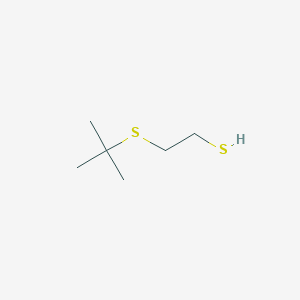
N-(3-acetylphenyl)-4-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-acetylphenyl)-4-butoxybenzamide” is a compound that contains an amide group (-CONH2) and an acetyl group (-COCH3). The “N-(3-acetylphenyl)” part suggests that the acetyl group is attached to the phenyl ring at the 3rd position. The “4-butoxybenzamide” part suggests that a butoxy group (-O(CH2)3CH3) is attached to the benzamide at the 4th position .
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)-4-butoxybenzamide” would include a benzene ring substituted with an acetyl group at one position and a butoxybenzamide group at another position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, reduction, or reactions with organometallic reagents . The acetyl group could undergo nucleophilic acyl substitution or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring could contribute to the compound’s stability and possibly its color . The amide group could form hydrogen bonds, affecting the compound’s solubility and boiling point .科学的研究の応用
Antimicrobial Activity
N-(3-acetylphenyl)-4-butoxybenzamide has been studied for its potential antimicrobial properties. Research indicates that compounds similar to this one exhibit significant antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These studies often involve molecular docking to understand the interaction between the compound and bacterial enzymes, which can help in designing more effective antibacterial agents .
Anticancer Research
This compound has shown promise in anticancer research, particularly in inhibiting the growth of cancer cells. Studies involving molecular docking and dynamic simulations have demonstrated its ability to bind with specific cancer-related enzymes, potentially inhibiting their activity. This makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Applications
N-(3-acetylphenyl)-4-butoxybenzamide is also being explored for its anti-inflammatory properties. Compounds with similar structures have been found to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Research in this area focuses on understanding the molecular mechanisms through which these compounds exert their effects .
Neuroprotective Effects
Research has suggested that N-(3-acetylphenyl)-4-butoxybenzamide may have neuroprotective effects. This involves studying its potential to protect nerve cells from damage, which is crucial in conditions like Alzheimer’s and Parkinson’s diseases. The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors are key areas of investigation .
Antioxidant Properties
The antioxidant properties of N-(3-acetylphenyl)-4-butoxybenzamide are another area of interest. Antioxidants are important in protecting cells from oxidative stress, which is linked to various chronic diseases. Studies often involve assessing the compound’s ability to neutralize free radicals and its overall impact on cellular health .
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes. Enzyme inhibition is a crucial mechanism in drug development, as it can help regulate biochemical pathways involved in diseases. Research typically involves detailed molecular docking studies to identify how the compound interacts with specific enzymes .
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetics and drug delivery potential of N-(3-acetylphenyl)-4-butoxybenzamide is essential for its development as a therapeutic agent. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties. Research in this area aims to optimize the compound’s bioavailability and therapeutic efficacy .
Biocatalysis
N-(3-acetylphenyl)-4-butoxybenzamide has applications in biocatalysis, where it can be used to facilitate chemical reactions in biological systems. This is particularly useful in the synthesis of complex molecules and in industrial processes where biocatalysts can offer more environmentally friendly alternatives to traditional chemical catalysts .
Investigation of Antimicrobial Activities and Molecular Docking Studies Design, Synthesis, Docking, DFT, MD Simulation Studies Applications of Ionic Liquids in Whole
将来の方向性
The future directions for research on this compound would depend on its intended use. For example, if it shows promise as a drug, future research could involve further testing its efficacy and safety, possibly in clinical trials . If it’s intended for use in materials science, future research could involve testing its physical properties and how it interacts with other materials .
特性
IUPAC Name |
N-(3-acetylphenyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-4-12-23-18-10-8-15(9-11-18)19(22)20-17-7-5-6-16(13-17)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNUQTPIAKGPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-butoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)
![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)


![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)


![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)
![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)